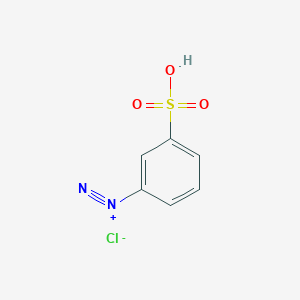

3-Sulfobenzenediazonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Sulfobenzenediazonium, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN2O3S and its molecular weight is 220.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

3-Sulfobenzenediazonium salts are increasingly utilized in the development of heterogeneous catalysts. The electrochemical grafting of diazonium salts facilitates the formation of organic layers on electrode surfaces, which serve as anchoring points for catalytic compounds such as enzymes or metal nanoparticles. This method enhances the stability and activity of catalysts in various reactions.

Case Study: Electrografting for Catalyst Immobilization

- Objective : To improve the efficiency of enzyme-based sensors.

- Method : Electrochemical grafting of 3-SBD onto glassy carbon electrodes.

- Results : Enhanced adhesion and stability of the immobilized enzyme were observed, leading to improved catalytic performance over extended periods.

Sensor Technology

The functionalization of materials with 3-SBD has shown promise in sensor applications, particularly for gas detection. Research indicates that 3-SBD can modify graphene to enhance its sensitivity to gases like ammonia.

Data Table: Gas Detection Performance

| Gas Type | Detection Limit | Response Time | Sensitivity |

|---|---|---|---|

| Ammonia | 0.5 ppm | 2 seconds | High |

| Acetylene | 1 ppm | 1 second | Moderate |

Case Study: Ammonia Detection

- Objective : To evaluate the performance of graphene modified with 3-SBD for ammonia detection.

- Method : First-principles calculations and experimental validation.

- Results : The modified graphene exhibited a significant electronic response to increasing ammonia concentrations, demonstrating its potential for real-time gas monitoring .

Material Science

In material science, 3-SBD is utilized for modifying surfaces to enhance their properties. This includes improving wettability and adhesion characteristics, which are crucial in various industrial applications.

Data Table: Surface Modification Effects

| Surface Material | Modification Method | Resulting Property Improvement |

|---|---|---|

| Glassy Carbon | Grafting with 3-SBD | Increased hydrophilicity |

| Carbon Nanotubes | Diazonium salt treatment | Enhanced mechanical strength |

Case Study: Surface Wettability Enhancement

Análisis De Reacciones Químicas

Azo Coupling Reactions

3-Sulfobenzenediazonium participates in azo coupling reactions with electron-rich aromatic amines and phenols, forming stable azo compounds. Key findings include:

Table 1. Reaction conditions and yields with cyclic amines

| Amine | Temp (°C) | Reaction Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|

| Piperidine | 50 | 2 | 63 | Mono-substituted azo |

| Morpholine | 50 | 2.5 | 65 | Mono-substituted azo |

| Piperazine (excess) | 50 | 3 | 57 | Bis-substituted azo |

-

Mechanism : The diazo group (N2+) acts as an electrophile, attacking the aromatic ring of amines or phenols via electrophilic aromatic substitution. A 5:1 amine-to-diazonium ratio minimizes side reactions like C-coupling .

-

Substituent Effects : The meta-sulfonic acid group enhances water solubility but reduces electrophilicity compared to non-sulfonated analogs. Coupling occurs preferentially at the para position of the nucleophile .

Sandmeyer-Type Transformations

Under copper catalysis, this compound undergoes radical-mediated substitutions :

-

Halogenation : Treatment with CuBr yields 3-sulfobromobenzene (C6H4SO3H Br) .

-

Reduction : Hypophosphorous acid (H3PO2) reduces the diazo group to a hydrogen atom, forming 3-sulfobenzoic acid (C6H4SO3H) .

Key Conditions :

-

Temperatures: 0–5°C to prevent diazonium decomposition.

-

Solvent: Aqueous acidic media (pH < 3) stabilizes the diazonium ion .

Degradation and Stability

This compound exhibits pH-dependent stability:

Table 2. Degradation products under varying pH

| pH | Major Products | Minor Products |

|---|---|---|

| 3 | 3-Sulfobenzoic acid, N2 gas | Azide derivatives |

| 6–8 | Thiatriazine, Formaldehyde | Unidentified sulfonamides |

-

Mechanism : At neutral pH, hydrolysis dominates, producing sulfonic acid derivatives. Azide formation occurs via nucleophilic attack by N3− .

-

Half-Life : <1 hour at pH 7, but stable for 19 hours in anhydrous H2SO4/MeCN at 25°C .

Synthetic Limitations

-

Solubility : Limited organic solubility necessitates aqueous or polar aprotic solvents (e.g., DMSO) .

-

Side Reactions : Competing hydrolysis occurs above 5°C, requiring strict temperature control during synthesis .

This compound’s reactivity profile underscores its utility in dye chemistry, materials science, and pharmaceutical intermediates, though its instability in neutral/basic conditions mandates precise reaction control.

Propiedades

Número CAS |

17405-03-7 |

|---|---|

Fórmula molecular |

C6H5ClN2O3S |

Peso molecular |

220.63 g/mol |

Nombre IUPAC |

3-sulfobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4N2O3S.ClH/c7-8-5-2-1-3-6(4-5)12(9,10)11;/h1-4H;1H |

Clave InChI |

HEGGBWBVDOFPIB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-] |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-] |

Sinónimos |

3-sulfobenzenediazonium m-sulfonate benzene diazonium chloride MSBD-Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.